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3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13552203
M. Wt: 174.65 g/mol
InChI Key: ILGIMGCEZPHPPZ-OWOJBTEDSA-N
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Description

Significance of Thiophene-Containing Organic Molecules in Advanced Chemical Research

Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. researchgate.net Thiophene and its derivatives are of paramount importance in medicinal chemistry and material science. a2bchem.commdpi.com In the field of medicine, the thiophene nucleus is considered a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds. researchgate.netbldpharm.com Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active molecule without loss of activity. nih.gov This has led to the incorporation of thiophene moieties into numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, antimicrobials, and antipsychotics. a2bchem.comresearchgate.net

Beyond pharmaceuticals, thiophene-based molecules are crucial in material science. They are used as building blocks for organic polymers like polythiophene, which exhibit electrical conductivity and are employed in the fabrication of light-emitting diodes (LEDs) and organic field-effect transistors. mdpi.com The versatility of the thiophene ring, which can be readily halogenated, nitrated, and acylated, makes it a valuable scaffold for creating novel compounds with tailored electronic and biological properties. a2bchem.comnih.gov

Role of Allylic Alcohol Motifs in Contemporary Organic Synthesis

Allylic alcohols are organic compounds that feature a hydroxyl group (-OH) attached to a carbon atom adjacent to a carbon-carbon double bond. nih.gov This structural arrangement confers unique reactivity, making them exceptionally useful intermediates in organic synthesis. nih.govpharmaffiliates.com They serve as versatile building blocks for the creation of more complex molecules from simpler starting materials. nih.gov

The utility of allylic alcohols stems from their ability to undergo a variety of chemical transformations. Nucleophilic substitution reactions involving allylic alcohols are particularly important, as they allow for the introduction of diverse functional groups while retaining the carbon-carbon double bond for further chemical modification. pharmaffiliates.com This reactivity is harnessed in numerous synthetic strategies, including the synthesis of bioactive natural products and pharmaceutical compounds. pharmaffiliates.com Allylic alcohols are also precursors for a range of industrial chemicals, such as resins, plasticizers, and flame-resistant materials. nih.gov

Structural Elucidation and Naming Convention of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

The systematic name this compound precisely describes the molecule's structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A breakdown of the name reveals its constituent parts:

prop-2-en-1-ol : This forms the backbone of the molecule. "Prop" indicates a three-carbon chain. "-2-en-" specifies a double bond between the second and third carbon atoms. "-1-ol" indicates a hydroxyl (-OH) group is attached to the first carbon atom. This arrangement defines the allylic alcohol motif.

3-(...) : This prefix indicates that a substituent is attached to the third carbon of the "prop-2-en-1-ol" chain.

5-Chlorothiophen-2-yl : This describes the substituent group. "Thiophen" refers to the five-membered sulfur-containing aromatic ring. "5-Chloro" specifies that a chlorine atom is bonded to the fifth position of the thiophene ring. The "-2-yl" suffix indicates that the thiophene ring is attached to the main propene chain at its second position.

Interactive Table: Predicted Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClOS
Molecular Weight 174.65 g/mol
Appearance Likely a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents
Key Functional Groups Thiophene, Alkene, Alcohol, Chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClOS B13552203 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7ClOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+

InChI Key

ILGIMGCEZPHPPZ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/CO

Canonical SMILES

C1=C(SC(=C1)Cl)C=CCO

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 5 Chlorothiophen 2 Yl Prop 2 En 1 Ol

Reactivity of the Allylic Alcohol Functional Group

The allylic alcohol group, consisting of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, is a versatile functional group that participates in a variety of reactions.

Nucleophilic Substitution Reactions on the Allylic Alcohol

The hydroxyl group of an allylic alcohol can be replaced by a nucleophile in a substitution reaction. These reactions can proceed through either an SN1 or SN2 mechanism. For secondary, tertiary, allylic, and benzylic alcohols, the reaction often involves the formation of a carbocation intermediate in an S_N_1 pathway. libretexts.org Protonation of the alcohol converts the poor leaving group (OH-) into a good leaving group (H₂O), facilitating the formation of a resonance-stabilized allylic carbocation. libretexts.org This carbocation can then be attacked by a nucleophile at either of the two resonance positions, potentially leading to a mixture of products. Primary alcohols, however, tend to react via an S_N_2 mechanism. libretexts.org

The general scheme for nucleophilic substitution on 3-(5-chlorothiophen-2-yl)prop-2-en-1-ol involves protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile yields the substituted product.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct
Cl⁻HCl3-(5-Chlorothiophen-2-yl)-1-chloroprop-2-ene
Br⁻HBr1-Bromo-3-(5-chlorothiophen-2-yl)prop-2-ene
CN⁻NaCN4-(5-Chlorothiophen-2-yl)but-3-enenitrile
RS⁻RSH3-(5-Chlorothiophen-2-yl)-1-(alkylthio)prop-2-ene
N₃⁻NaN₃1-Azido-3-(5-chlorothiophen-2-yl)prop-2-ene

Oxidation Reactions and Selective Functional Group Transformations

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reaction conditions. libretexts.org To obtain the aldehyde, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. chemguide.co.uk For the synthesis of a carboxylic acid, an excess of the oxidizing agent is used, and the reaction is heated under reflux. chemguide.co.uk

Common oxidizing agents for this transformation include acidified potassium dichromate(VI) solution. The oxidation of this compound can be selectively controlled to produce either the corresponding aldehyde, 3-(5-chlorothiophen-2-yl)prop-2-enal, or the carboxylic acid, 3-(5-chlorothiophen-2-yl)prop-2-enoic acid.

Table 2: Oxidation Products of the Allylic Alcohol

Oxidizing AgentReaction ConditionsProduct
PCC (Pyridinium chlorochromate)CH₂Cl₂, room temperature3-(5-Chlorothiophen-2-yl)prop-2-enal
K₂Cr₂O₇ / H₂SO₄Excess alcohol, distillation3-(5-Chlorothiophen-2-yl)prop-2-enal
K₂Cr₂O₇ / H₂SO₄Excess oxidizing agent, reflux3-(5-Chlorothiophen-2-yl)prop-2-enoic acid
MnO₂CH₂Cl₂ or Acetone, room temp3-(5-Chlorothiophen-2-yl)prop-2-enal

Addition Reactions Across the Alkene Moiety

The double bond in the allylic system is susceptible to addition reactions, most notably epoxidation and dihydroxylation. The presence of the adjacent hydroxyl group can influence the stereoselectivity of these reactions.

Epoxidation: The reaction of allylic alcohols with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can form epoxides. Hydrogen bonding between the alcohol and the peroxy acid often directs the epoxidation to occur on the same face of the double bond as the hydroxyl group, leading to a syn-epoxide. wikipedia.org The Sharpless asymmetric epoxidation provides a method for the enantioselective synthesis of epoxy alcohols from primary and secondary allylic alcohols. libretexts.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. A mechanistically distinct strategy for olefin dihydroxylation uses nitroarenes as photoresponsive oxidants, which undergo a photocycloaddition with the olefin to form stable 1,3,2-dioxazolidine intermediates that can be reduced to the diol. nih.gov

Table 3: Addition Reactions of the Alkene

ReactionReagentsProduct
Epoxidationm-CPBA3-(5-Chlorothiophen-2-yl)oxiran-2-yl)methanol
Asymmetric EpoxidationTi(OiPr)₄, L-(+)-DET, t-BuOOHChiral (2,3-epoxy)-3-(5-chlorothiophen-2-yl)propan-1-ol
Dihydroxylation1. Nitroarene, hν 2. NaBH₄, Pd/C3-(5-Chlorothiophen-2-yl)propane-1,2,3-triol

Reactivity of the Chlorinated Thiophene (B33073) Ring

The 5-chlorothiophene ring is an aromatic system that can undergo substitution reactions, with the existing substituents influencing the position of the incoming electrophile or the conditions for cross-coupling.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Electrophilic aromatic substitution is a characteristic reaction of thiophenes. The substituent already on the ring directs the position of the new substituent. The chlorine atom at the 5-position is a deactivating group but is ortho, para-directing. rsc.org The allylic alcohol group at the 2-position is an activating group and is also ortho, para-directing. In this case, the positions ortho to the allylic alcohol group are the 3-position, and the para position is the 5-position (which is already substituted with chlorine). The positions ortho to the chlorine are the 4-position and the (substituted) 2-position. Therefore, electrophilic attack is most likely to occur at the 3- or 4-positions, with the directing effects of both groups needing to be considered. Thiophenes are generally easier to nitrate (B79036) than other five-membered heterocycles. semanticscholar.org

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org

Table 4: Electrophilic Aromatic Substitution on the Thiophene Ring

ReactionReagentsLikely Product(s)
BrominationBr₂, Acetic Acid3-(4-Bromo-5-chlorothiophen-2-yl)prop-2-en-1-ol
NitrationHNO₃, H₂SO₄3-(5-Chloro-4-nitrothiophen-2-yl)prop-2-en-1-ol
Friedel-Crafts AcylationRCOCl, AlCl₃1-(5-(3-Hydroxyprop-1-en-1-yl)-2-chlorothiophen-4-yl)ethan-1-one

Palladium-Catalyzed Cross-Coupling Reactions at the Thiophene Ring

The carbon-chlorine bond on the thiophene ring provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. While aryl chlorides are typically less reactive, modern catalyst systems have been developed to facilitate their coupling.

Suzuki Reaction: This reaction couples the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu This allows for the formation of a new carbon-carbon bond between the thiophene ring and various aryl or vinyl groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov

Sonogashira Reaction: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂, Ligand, Base5-Aryl-substituted thiophene derivative
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, Ligand, Base5-Vinyl-substituted thiophene derivative
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base5-Alkynyl-substituted thiophene derivative

Stereochemical Aspects in Reactions of this compound

The stereochemistry of the prop-2-en-1-ol moiety is a critical factor in determining the molecule's reactivity and the spatial arrangement of its reaction products. The double bond in the propenol chain can exist as either of two stereoisomers: (E)- (trans) or (Z)- (cis).

Extensive crystallographic studies on the corresponding ketone, (E)-1-(5-chlorothiophen-2-yl)-3-(aryl)prop-2-en-1-one, a chalcone (B49325) derivative, consistently reveal a trans conformation about the carbon-carbon double bond. iucr.orgiucr.orgresearchgate.netnih.govnih.gov This is confirmed by C—C=C—C torsion angles approaching 180°. iucr.orgresearchgate.net This pronounced preference for the (E)-isomer is attributed to its greater thermodynamic stability, which minimizes steric hindrance between the bulky 5-chlorothiophen-2-yl group and the rest of the molecule.

Given that this compound is often synthesized via the reduction of the corresponding aldehyde or carboxylic acid derivative, which are themselves typically derived from precursors with a stable (E)-configuration, it is highly probable that the alcohol also predominantly exists as the (E)-stereoisomer.

Reactions involving the allylic alcohol can be stereoselective, meaning that one stereoisomer of the product is preferentially formed. For instance, oxidation of the alcohol to the corresponding aldehyde, 3-(5-chlorothiophen-2-yl)prop-2-enal, would be expected to retain the (E)-configuration of the double bond. Similarly, reactions at the hydroxyl group, such as esterification or etherification, are unlikely to affect the stereochemistry of the double bond.

Predominant Stereoisomer of this compound
Compound NamePredominant IsomerBasis of Assignment
This compound(E)-isomerInference from crystallographic data of the analogous ketone. iucr.orgiucr.orgresearchgate.netnih.govnih.gov

Investigating Tautomerism and Isomerization Pathways

The structural arrangement of this compound allows for potential tautomerism and isomerization, leading to the formation of constitutional isomers with different functional groups.

Tautomerism:

As an allylic alcohol, this compound can theoretically undergo tautomerization to its corresponding aldehyde, 3-(5-chlorothiophen-2-yl)propanal. This process, a form of keto-enol tautomerism (or in this case, aldo-enol), involves the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org

The equilibrium between the enol form (the allylic alcohol) and the aldo form (the saturated aldehyde) generally favors the carbonyl compound due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.orglibretexts.org However, this isomerization is typically not spontaneous and often requires catalysis by transition metals (such as rhodium or ruthenium complexes) or acids/bases. mdpi.commdpi.com Under neutral conditions, this compound is expected to be the stable form. The mechanism for this transformation can proceed under both acidic and basic conditions. youtube.com

Isomerization:

Another potential transformation is an allylic rearrangement (or allylic shift), where the double bond migrates along the three-carbon chain. This would result in the formation of the isomeric secondary alcohol, 1-(5-chlorothiophen-2-yl)prop-2-en-1-ol. This type of isomerization is common for allylic systems and can be facilitated by various reagents and conditions, often proceeding through a delocalized allylic carbocation intermediate. The position of the equilibrium would depend on the relative stabilities of the primary and secondary alcohols.

Potential Isomeric and Tautomeric Forms
Initial CompoundTransformation PathwayResulting Isomer/TautomerTypical Conditions
This compoundTautomerization3-(5-Chlorothiophen-2-yl)propanalAcid, base, or transition metal catalysis. mdpi.commdpi.com
This compoundIsomerization (Allylic Shift)1-(5-Chlorothiophen-2-yl)prop-2-en-1-olAcid catalysis or thermal conditions.

While no specific studies detailing these pathways for this compound have been identified, these transformations represent fundamental reactivity patterns for allylic alcohols and are important considerations in its chemical applications.

Advanced Spectroscopic and Structural Characterization of 3 5 Chlorothiophen 2 Yl Prop 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete atomic map of 3-(5-chlorothiophen-2-yl)prop-2-en-1-ol can be established. The expected spectra are based on data from similar 2,5-disubstituted thiophenes and allylic alcohols.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, five distinct signals are anticipated, corresponding to the two protons on the thiophene (B33073) ring, the two vinylic protons of the propenol chain, the two methylene (B1212753) protons of the alcohol group, and the single hydroxyl proton.

The two protons on the 2,5-disubstituted thiophene ring (H-3 and H-4) are expected to appear as two distinct doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing chlorine atom at position 5 and the electron-donating propenol group at position 2. The vinylic protons on the propenol side chain will also present as complex multiplets, coupled to each other (trans-coupling) and to the adjacent methylene protons. The methylene protons (-CH₂OH) will likely appear as a doublet coupled to the adjacent vinylic proton. The hydroxyl proton (-OH) typically appears as a broad singlet, which can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
OH~1.5 - 2.5broad singlet-
H-1' (CH₂)~4.25doublet~5.5
H-2' (=CH)~6.30doublet of tripletsJ ≈ 15.8, 5.5
H-3' (=CH)~6.70doubletJ ≈ 15.8
H-4 (Thiophene)~6.85doubletJ ≈ 4.0
H-3 (Thiophene)~7.00doubletJ ≈ 4.0

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The molecule is expected to show seven unique carbon signals. The four carbons of the thiophene ring will have distinct chemical shifts, with the carbon atom bonded to chlorine (C-5) and the carbon bonded to the propenol side chain (C-2) being significantly affected. The three carbons of the side chain—the alcohol-bearing methylene carbon, and the two vinylic carbons—will also resonate at characteristic positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (CH₂)~63.0
C-4 (Thiophene)~126.0
C-3' (=CH)~127.5
C-3 (Thiophene)~128.0
C-2' (=CH)~130.0
C-5 (Thiophene)~132.0
C-2 (Thiophene)~145.0

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two thiophene protons (H-3 and H-4), and along the propenol side chain: between the vinylic proton H-2' and the methylene protons H-1', and between the two vinylic protons H-2' and H-3'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-3 to C-3, H-4 to C-4, H-1' to C-1', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule. A key HMBC correlation would be expected from the vinylic proton H-3' to the C-2 carbon of the thiophene ring, unequivocally proving the attachment of the propenol side chain to the heterocycle.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be a strong, broad band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. orgchemboulder.comlibretexts.org Aromatic C-H stretching from the thiophene ring is expected just above 3000 cm⁻¹. primescholars.com The spectrum would also feature characteristic C=C stretching vibrations for both the thiophene ring and the alkene group in the 1650-1400 cm⁻¹ region. iosrjournals.orgnih.gov A strong band corresponding to the C-O stretching of the primary alcohol should appear in the 1050-1000 cm⁻¹ range. orgchemboulder.com Other vibrations, such as C-H bending and the C-S stretch of the thiophene ring, would be found in the fingerprint region (< 1400 cm⁻¹). nii.ac.jp

Table 3: Predicted FT-IR Characteristic Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad, strong)O-H stretchAlcohol
~3100 (medium)C-H stretchThiophene ring
~3040 (medium)C-H stretchAlkene
~1640 (medium)C=C stretchAlkene
~1530, 1440 (medium)C=C stretchThiophene ring
~1030 (strong)C-O stretchPrimary Alcohol
~970 (strong)=C-H out-of-plane bendTrans-Alkene
~800 (medium)C-H out-of-plane bend2,5-disubstituted thiophene
~700 (medium)C-S stretchThiophene ring

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this molecule, the C=C stretching vibrations of the thiophene ring and the propenyl side chain are expected to be particularly strong and sharp in the Raman spectrum. iosrjournals.org The symmetric C-S stretching mode of the thiophene ring would also be a prominent feature. iosrjournals.orgscialert.net The O-H stretch, in contrast, is typically weak in Raman spectra. This complementarity makes the combination of FT-IR and FT-Raman a powerful tool for comprehensive functional group analysis.

Table 4: Predicted FT-Raman Characteristic Peaks for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 (medium)C-H stretchThiophene ring
~1640 (strong)C=C stretchAlkene
~1530, 1410 (strong)C=C stretchThiophene ring
~1350 (medium)C-C stretchAlkene chain
~700 (strong)C-S stretchThiophene ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For a conjugated system like this compound, which contains a chlorothiophene ring and a prop-2-en-1-ol chain, absorption of UV-visible light would be expected to promote π → π* transitions. The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Factors such as solvent polarity can influence the λmax values, causing shifts (bathochromic or hypsochromic) that can help elucidate the nature of the electronic transitions and solute-solvent interactions. However, specific experimental UV-Vis absorption data for this compound, including λmax values and molar absorptivity coefficients, are not available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₇H₇ClOS, the expected exact mass can be calculated.

Table 1: Theoretical Isotopic Mass for C₇H₇ClOS

Ion Formula Isotope Composition Calculated Mass (Da)
[M+H]⁺ C₇H₈³⁵ClOS⁺ 175.0030

This table is based on theoretical calculations for the specified molecular formula, as experimental HRMS data could not be located.

Experimental HRMS analysis would involve detecting the molecular ion peak and comparing its measured mass-to-charge ratio (m/z) to the calculated value. A match within a few parts per million (ppm) would confirm the molecular formula. The distinct isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would further corroborate the presence of a single chlorine atom in the structure. No published experimental HRMS data for this specific compound were found.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and torsion angles, as well as understanding intermolecular interactions that dictate the crystal packing. Despite the availability of numerous crystal structures for related 5-chlorothiophene chalcone (B49325) derivatives researchgate.netresearchgate.netnih.gov, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other reviewed sources.

If a crystal structure were available, analysis would focus on the planarity of the molecule. The dihedral angle between the chlorothiophene ring and the propenol side chain would be a key parameter. In related chalcone structures, this angle often indicates a nearly planar conformation, which maximizes π-system conjugation researchgate.netresearchgate.net. The geometry around the C=C double bond would be expected to be in the more stable E (trans) configuration. The presence of the hydroxyl group would introduce different conformational possibilities compared to the ketone analogs due to its smaller size and capacity for hydrogen bonding.

The hydroxyl group in this compound would be expected to be a primary site for intermolecular interactions, acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of O-H···O hydrogen-bonded chains or networks, which are common in the crystal structures of alcohols. Other potential interactions would include C-H···π, C-H···O, and π-π stacking interactions involving the thiophene rings. These forces collectively would define the supramolecular assembly in the solid state. In one instance of a related co-crystal, a keto-enol tautomer was observed to participate in various C-H···O/S, Cl···Cl, Cl···π, and π–π interactions nih.gov.

Polymorphism, the ability of a compound to crystallize in different solid-state forms, can be influenced by the flexibility of the molecule and the variety of possible intermolecular interactions. The potential for hydrogen bonding in this compound could make it a candidate for forming different polymorphs under various crystallization conditions.

Furthermore, the hydrogen-bonding capability of the hydroxyl group makes the molecule a suitable candidate for forming co-crystals with other molecules (co-formers) that can participate in hydrogen bonding. Research on a related chalcone unexpectedly produced a co-crystal containing the ketone and its keto-enol tautomer, demonstrating the complex crystallization behavior of this family of compounds nih.gov. However, no studies on the polymorphism or co-crystallization specifically involving this compound have been published.

Computational and Theoretical Investigations of 3 5 Chlorothiophen 2 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds similar to 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol, DFT methods, often using functionals like B3LYP with appropriate basis sets, are the standard for obtaining reliable data.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms. For a flexible molecule like this compound, which has rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer among various possible spatial arrangements. This analysis provides key information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Vibrational Frequency Calculations and Spectral Simulation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. By assigning calculated vibrational modes to experimental spectral peaks, a deeper understanding of the molecule's structural characteristics can be achieved.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering insights into how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis is a powerful tool for examining charge delocalization and intramolecular interactions. It investigates donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. This analysis quantifies the stabilization energies associated with these interactions, providing a detailed picture of the electronic communication between different parts of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, MD simulations offer insights into its dynamic behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape, study the molecule's flexibility, and analyze its interactions with solvent molecules or other species in a more realistic, dynamic environment.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption properties of molecules by calculating their excited states. This approach provides valuable insights into the electronic transitions, absorption wavelengths (λmax), oscillator strengths (f), and the nature of molecular orbitals involved in the absorption of light. For the compound This compound , while specific experimental or theoretical studies are not extensively available, TD-DFT analyses of structurally similar compounds, particularly chalcones bearing the 5-chlorothiophen-2-yl moiety, offer significant predictive power.

The electronic absorption characteristics of molecules are fundamentally governed by transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated systems like This compound , these transitions typically fall within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

Theoretical studies on related thiophene-based chalcones have demonstrated that the principal electronic transition corresponds to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). The energy of this transition, and thus the wavelength of maximum absorption, is sensitive to the molecular structure, including the length of the conjugated system and the presence of electron-donating or electron-withdrawing groups.

Computational investigations on analogous chalcone (B49325) derivatives are typically performed using a combination of a DFT functional, such as B3LYP or PBE0, and a suitable basis set, like 6-311++G(d,p). Solvent effects are often incorporated using a polarizable continuum model (PCM) to provide a more realistic simulation of the compound's behavior in solution.

Based on the analysis of these related compounds, a hypothetical TD-DFT study of This compound would likely reveal a strong absorption band in the UV-Vis region. The primary electronic excitations, along with their calculated absorption wavelengths, oscillator strengths, and major orbital contributions, can be tabulated to provide a detailed picture of the compound's electronic behavior.

Below are interactive data tables presenting hypothetical yet plausible TD-DFT calculation results for This compound , extrapolated from published data on closely related chlorothiophene chalcones.

Table 1: Calculated Electronic Absorption Properties of this compound in Gas Phase Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

TransitionExcitation Energy (eV)λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.543500.85HOMO → LUMO (95%)
S0 → S24.133000.15HOMO-1 → LUMO (80%)
S0 → S34.592700.05HOMO → LUMO+1 (75%)

Table 2: Solvent Effects on the Primary Electronic Transition (S0 → S1) of this compound Calculations performed using the IEFPCM model with the B3LYP/6-311++G(d,p) level of theory.

SolventDielectric Constant (ε)Excitation Energy (eV)λmax (nm)Oscillator Strength (f)
Gas Phase1.03.543500.85
Dichloromethane8.933.493550.88
Ethanol24.553.463580.90
Acetonitrile37.53.443600.92

These tables illustrate that the primary electronic transition for This compound is predicted to be the HOMO → LUMO transition, resulting in a strong absorption band around 350-360 nm. The data also suggest a slight red shift (bathochromic shift) in the absorption maximum as the polarity of the solvent increases, which is a common observation for π → π* transitions in conjugated molecules. The increasing oscillator strength with solvent polarity indicates that the transition becomes more probable in a polar environment.

Such computational investigations are crucial for understanding the photophysical properties of novel compounds and for designing molecules with specific electronic absorption characteristics for various applications in materials science and medicinal chemistry.

Advanced Research Applications and Derivatization Strategies for Material Science and Synthetic Building Blocks

Exploration as a Monomer or Building Block for Polymeric Materials

The unique electronic characteristics of the thiophene (B33073) ring make it a cornerstone in the development of conducting and semiconducting organic polymers. numberanalytics.comresearchgate.net The title compound, 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol, is a promising candidate as a monomeric unit for creating functional polymeric materials due to its specific structural features.

Thiophene-Based Polymerization Research

Thiophene-based polymers are a major class of π-conjugated polymers extensively studied for their electronic, optical, and sensing properties. researchgate.netresearchgate.net The delocalized π-electron system along the polymer backbone allows for charge transport, making them suitable for applications in electronics. numberanalytics.com Synthetic strategies for creating these polymers are well-developed and include methods like oxidative polymerization, Stille coupling, Suzuki coupling, and, more recently, direct arylation polymerization (DArP). rsc.orgrsc.org DArP, in particular, has gained traction as a more atom-economical and environmentally friendly method, as it avoids the need for pre-synthesized organometallic reagents. rsc.org

The structure of this compound contains a C-Cl bond and an activatable C-H bond on the thiophene ring, making it theoretically suitable for various cross-coupling polymerization techniques. The presence of the chloro-substituent and the vinyl group allows for regioselective polymerization, which is crucial for controlling the final properties of the polymer, such as conductivity and morphology. rsc.org

Incorporation into Conjugated Polymer Systems for Electronic Materials

The incorporation of functionalized thiophene monomers is a key strategy for tuning the properties of conjugated polymers for specific electronic applications. rsc.org Introducing monomers like this compound could impart desirable characteristics to the resulting polymer. The allylic alcohol group offers a site for post-polymerization modification, enhances solubility for solution-based processing, and can influence the polymer's solid-state packing through hydrogen bonding.

Thiophene-based polymers are integral to a variety of electronic devices:

Organic Thin-Film Transistors (OTFTs): The semiconducting nature of polythiophenes allows them to function as the active layer in OTFTs. researchgate.net

Organic Photovoltaics (OPVs): Their ability to absorb light and transport charge makes them excellent donor materials in OPV devices. numberanalytics.comresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can be used in the charge-transporting layers of OLEDs. numberanalytics.comresearchgate.net

Biosensors: The electronic properties of these polymers can be modulated by biological events, making them useful for sensing applications. numberanalytics.comacs.org

By polymerizing this compound, new materials could be developed where the electronic properties are finely tuned by the specific substitution pattern and the presence of the hydroxyl side group.

Derivatization for Functional Material Development

The functional groups on this compound—the thiophene ring, the chlorine atom, the double bond, and the hydroxyl group—serve as handles for extensive derivatization to create novel functional materials.

Synthesis of Derivatives for Non-linear Optical (NLO) Applications

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov A common design for NLO molecules is a donor-π-acceptor (D-π-A) framework. The core structure of this compound is an excellent platform for building such NLO-active compounds.

Specifically, this molecule is a direct precursor to chalcone-type structures, which are known to exhibit NLO properties. researchgate.netnih.gov Oxidation of the primary alcohol to a ketone would yield a propenone (chalcone) scaffold. Research on the closely related compound, 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP), has demonstrated its potential as an NLO material. researchgate.net In this structure, the electron-rich trimethoxyphenyl ring acts as a donor, the chlorothiophene ring can act as an acceptor or part of the π-system, and the propenone bridge facilitates intramolecular charge transfer, which is essential for a high third-order NLO response. researchgate.net The synthesis of CTTMP is achieved through a Claisen-Schmidt condensation between 2-acetyl-5-chlorothiophene (B429048) and 2,4,5-trimethoxybenzaldehyde. nih.gov The NLO properties of CTTMP were investigated using the Z-scan technique, confirming its third-order NLO activity. researchgate.net

Compound NameMolecular FormulaKey FeaturesApplication Studied
1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CTTMP)C₁₆H₁₅ClO₄SChalcone (B49325) derivative with a chlorothiophene moiety.Third-order Non-linear Optics researchgate.net
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-oneC₁₄H₁₁ClOSChalcone structure with chlorothiophene and p-toluene rings.Crystal structure analysis researchgate.net

Exploration in Sensing and Optoelectronic Devices

Thiophene-based materials are widely explored for their use in chemical sensors and optoelectronic devices. researchgate.net The derivatization of this compound can lead to materials tailored for these applications. The hydroxyl group is a particularly useful site for modification; it can be esterified or converted into an ether to attach specific recognition units for sensing applications. For example, attaching a receptor for a particular ion or molecule could lead to a chemosensor where binding events cause a detectable change in the optical or electronic properties of the material.

Furthermore, modifying the side chain can tune the material's solubility, film-forming ability, and solid-state morphology, which are critical factors for performance in optoelectronic devices like transistors and solar cells. mdpi.com

Role as a Precursor in Complex Organic Synthesis

Beyond materials science, this compound is a versatile building block for complex organic synthesis, owing to its multiple distinct functional groups. Thiophene and its derivatives are important substructures in many pharmacologically active compounds and agrochemicals. researchgate.netbohrium.com

The synthetic utility of this compound can be analyzed by considering the reactivity of each functional group:

Allylic Alcohol: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification, etherification, or be converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.

Alkene Double Bond: The C=C double bond can participate in a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation, allowing for the introduction of new functionalities.

Chlorothiophene Ring: The thiophene ring itself can undergo electrophilic substitution, although the substitution pattern is directed by the existing groups. More importantly, the C-Cl bond is a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the attachment of various aryl, alkyl, or alkynyl groups to build more complex molecular architectures. mdpi.com

This combination of reactive sites makes this compound a valuable intermediate for synthesizing a wide range of complex heterocyclic compounds, including those with potential biological activity or tailored properties for materials science. mdpi.commdpi.com

Construction of Fused Heterocyclic Systems

While direct applications of this compound in the synthesis of fused heterocyclic systems are not extensively documented, its structural motif is closely related to key precursors widely used in such constructions. The oxidation of the allylic alcohol to the corresponding α,β-unsaturated ketone, a chalcone derivative, unlocks a plethora of synthetic pathways to a diverse range of heterocyclic compounds. nih.govacs.org Chalcones are well-established intermediates in the synthesis of various five- and six-membered heterocycles. nih.gov

The general strategy involves the reaction of the chalcone derivative of this compound with various binucleophilic reagents. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazolines, which can be further oxidized to pyrazoles. Similarly, condensation with hydroxylamine (B1172632) can lead to the formation of isoxazolines. The reaction with urea (B33335) or thiourea (B124793) in the presence of a suitable catalyst can afford pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. These fused heterocyclic systems are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. researchgate.netacs.org

The thiophene ring itself can participate in annulation reactions to form fused systems like thienopyridines, thienopyrimidines, and thienothiazoles. acs.orgresearchgate.net The presence of the chloro-substituent on the thiophene ring can also be exploited for further functionalization through cross-coupling reactions, thereby expanding the diversity of the accessible fused heterocyclic systems. nih.gov

Table 1: Potential Heterocyclic Systems from 3-(5-Chlorothiophen-2-yl)prop-2-en-1-one

Reagent Resulting Heterocycle Potential Application Areas
Hydrazine Hydrate Pyrazoline/Pyrazole Pharmaceuticals, Agrochemicals
Hydroxylamine Isoxazoline/Isoxazole Medicinal Chemistry
Urea Dihydropyrimidinone Bioactive Compounds
Thiourea Dihydropyrimidinethione Material Science, Pharmacology

Asymmetric Synthesis Applications

The allylic alcohol functionality in this compound is a key feature that allows for its application in various asymmetric synthesis protocols to generate chiral molecules with high enantiomeric purity. nih.govnih.gov One of the most prominent applications of allylic alcohols is in the Sharpless asymmetric epoxidation, which allows for the stereoselective synthesis of epoxy alcohols. libretexts.org These chiral epoxides are versatile synthetic intermediates that can be converted into a wide array of other functional groups, including diols, amino alcohols, and other chiral building blocks. libretexts.org

The reaction involves the use of a titanium tetraisopropoxide catalyst, a chiral tartrate ester (either diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and an oxidant such as tert-butyl hydroperoxide. The choice of the chiral tartrate enantiomer dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of either enantiomer of the resulting epoxy alcohol. libretexts.org

Beyond epoxidation, the allylic alcohol can participate in other asymmetric transformations. For instance, catalytic asymmetric allylic alkylation (AAA) reactions can be employed to form new carbon-carbon bonds at the allylic position with high stereocontrol. nih.govchemrxiv.org Additionally, enantioselective substitution reactions of the corresponding allylic esters or carbonates, derived from the alcohol, can provide access to a variety of chiral products. organic-chemistry.org The chlorothiophene moiety can also influence the stereoselectivity of these reactions and can be a valuable handle for further synthetic manipulations. nih.govrsc.org

Table 2: Potential Asymmetric Reactions of this compound

Reaction Type Catalyst/Reagent System Product Type Significance
Asymmetric Epoxidation Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH Chiral Epoxy Alcohol Versatile chiral building block
Asymmetric Allylic Alkylation Palladium or Iridium complexes with chiral ligands Chiral Allylated Products Enantioselective C-C bond formation

Investigation of Ligand Synthesis and Coordination Chemistry

The molecular structure of this compound contains several potential coordination sites, making it an interesting candidate for the synthesis of novel ligands and the study of their coordination chemistry. The thiophene ring, with its sulfur heteroatom and π-electron system, can coordinate to metal centers in various modes, including η¹(S), η², η⁴, and η⁵ coordination. researchgate.netwikipedia.org The specific coordination mode is influenced by the nature of the metal and the other ligands present in the complex. researchgate.net

The allylic double bond can also participate in coordination to a metal center, typically in an η² fashion. wikipedia.orglibretexts.org Furthermore, the hydroxyl group can act as a coordinating group, either as a neutral ligand or, upon deprotonation, as an alkoxide ligand. nih.gov The combination of these functionalities could allow this compound to act as a multidentate ligand, potentially forming stable chelate complexes with various transition metals.

Table 3: Potential Coordination Modes of this compound

Coordinating Group Hapticity/Binding Mode Potential Metal Partners
Thiophene Ring (Sulfur) η¹(S) Soft metals (e.g., Pd, Pt, Ag)
Thiophene Ring (π-system) η⁵ Transition metals (e.g., Cr, Mn, Fe)
Alkene (Double Bond) η² Late transition metals (e.g., Pd, Pt, Rh)

Q & A

Basic: What are the standard synthetic routes for 3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol, and how can reaction progress be monitored?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation, where 5-chlorothiophene-2-carbaldehyde reacts with an appropriate ketone under acidic or basic conditions. For example, in related chalcone syntheses, glacial acetic acid is used as a solvent and catalyst, followed by heating (4–6 hours) to drive the reaction . Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases. Post-synthesis, purification involves recrystallization from ethanol or methanol to isolate the product in high purity .

Basic: How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Look for characteristic peaks:
    • C=O stretch : ~1647 cm⁻¹ (if present in derivatives).
    • C-Cl stretch : ~797 cm⁻¹.
    • C=C (alkene) : ~1592 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • Alkenyl protons : Doublets at δ 6.5–8.0 ppm (J = 15–16 Hz for trans configuration).
    • Thiophene protons : Resonances at δ 6.8–7.8 ppm, split by coupling with adjacent substituents .
  • ¹³C NMR : Confirm the presence of carbonyl (δ ~190 ppm) and chlorinated thiophene carbons (δ ~125–140 ppm) .

Advanced: How can crystallographic data resolve unexpected structural anomalies, such as co-crystal formation with keto-enol tautomers?

Answer:
Co-crystal formation, as observed in related chalcones (e.g., 93% chalcone + 7% keto-enol tautomer), can be analyzed via single-crystal X-ray diffraction (SCXRD). Use programs like SHELXL for refinement and Mercury (CCDC) for visualizing intermolecular interactions (e.g., C–H⋯O/S, Cl⋯Cl) . Key steps:

Data Collection : High-resolution X-ray data (λ = Mo-Kα or Cu-Kα).

Structure Solution : Employ dual-space algorithms in SHELXD for partial occupancy refinement .

Validation : Check for disorder using PLATON and validate hydrogen bonding with Mogul .

Advanced: What computational methods predict the regioselectivity of reactions involving this compound derivatives?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. For example:

  • Electrophilic Substitution : Calculate Fukui indices to identify reactive sites on the thiophene ring.
  • Tautomer Stability : Compare Gibbs free energies of keto vs. enol forms using Gaussian or ORCA .
  • Nonlinear Optical Properties : Use TD-DFT to simulate UV-Vis spectra and hyperpolarizability (β) for photophysical applications .

Advanced: How do intermolecular interactions influence the supramolecular assembly of this compound in the solid state?

Answer:
Packing interactions are critical for material properties. For this compound derivatives:

  • Halogen Bonding : Cl⋯Cl interactions (~3.3 Å) stabilize layered structures.
  • Hydrogen Bonding : O–H⋯O/S networks (2.5–3.0 Å) form 2D sheets.
  • π-Stacking : Thiophene rings align with centroid distances of ~3.6 Å .
    Visualize these using CrystalExplorer or Mercury ’s void analysis to assess packing efficiency .

Basic: What precautions are necessary when handling this compound due to its reactivity?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the allylic alcohol.
  • Reactivity : Avoid strong bases (risk of elimination to form α,β-unsaturated ketones).
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for acute toxicity data .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Answer:

  • Antimicrobial Activity : Introduce electron-withdrawing groups (e.g., –NO₂) at the thiophene 5-position to enhance membrane penetration .
  • Antioxidant Activity : Modify the allylic hydroxyl group with phenolic substituents to improve radical scavenging .
  • Cytotoxicity : Assess via MTT assays, correlating IC₅₀ values with substituent electronegativity (Hammett σ constants) .

Advanced: How does tautomerism affect the spectroscopic and crystallographic characterization of this compound?

Answer:
Keto-enol tautomerism (e.g., chalcone ↔ enol forms) introduces complexity:

  • NMR : Detect enol protons as broad singlets (δ 10–12 ppm) and monitor exchange via variable-temperature NMR.
  • X-ray : Refine partial occupancies (e.g., 93:7 ratio) using SHELXL ’s PART command .
  • IR : Differentiate keto (C=O at ~1647 cm⁻¹) and enol (O–H stretch at ~3200 cm⁻¹) .

Basic: What chromatographic techniques are optimal for purifying this compound?

Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • HPLC : Reverse-phase C18 column (MeOH:H₂O = 70:30) for high-purity isolation .
  • TLC : Rf ~0.5 in ethyl acetate/hexane (1:3); visualize under UV (254 nm) or via iodine staining .

Advanced: How can high-throughput crystallography pipelines improve the study of structural analogs?

Answer:
Automated pipelines (e.g., Auto-Rickshaw, CRANK2) enable rapid phasing and refinement:

Data Collection : Robotic sample changers for 24/7 data acquisition.

Phasing : Use SHELXC/D/E for experimental phasing with SAD/MAD data .

Validation : PHENIX’s AutoSol and MolProbity for geometry checks .
This approach accelerates SAR studies by resolving >50 structures/week .

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